2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE
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Overview
Description
2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE is a complex organic compound that features both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE typically involves the reaction of indole derivatives with naphthalene-based compounds under specific conditions. One common method involves the use of a base-promoted reaction where 2-(1H-indol-3-yl)cyclohexan-1-ones react with aldehydes and ammonium salts . This reaction is carried out under controlled temperatures and often requires a catalyst to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthalene rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the indole or naphthalene rings.
Scientific Research Applications
2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE: Shares structural similarities but differs in the functional groups attached to the indole and naphthalene rings.
(2-Methyl-1-propyl-1H-indol-3-yl) (1-naphthyl)methanone: Another related compound with variations in the alkyl groups attached to the indole ring.
Uniqueness
2-(1H-INDOL-3-YL)-N-[(NAPHTHALEN-1-YL)METHYL]-2-OXOACETAMIDE is unique due to its specific combination of indole and naphthalene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(naphthalen-1-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20(18-13-22-19-11-4-3-10-17(18)19)21(25)23-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13,22H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOHKBPGHNKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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